molecular formula C14H9ClO4 B6401168 2-(4-Carboxyphenyl)-4-chlorobenzoic acid, 95% CAS No. 1262006-60-9

2-(4-Carboxyphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6401168
CAS RN: 1262006-60-9
M. Wt: 276.67 g/mol
InChI Key: JBTRJEGROJSVLJ-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-chlorobenzoic acid, or 4-CPBC for short, is an organic compound that is widely used in scientific research applications. It is a carboxylic acid with a molecular formula of C8H6ClO3, and is composed of a benzene ring with a chlorine atom, a carboxylic acid group, and a phenyl group. 4-CPBC has a wide range of applications in scientific research, and is often used in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-CPBC is not fully understood. However, it is believed that the carboxylic acid group of the compound binds to certain proteins, enzymes, or other molecules, and alters their structure and/or function. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPBC are not fully understood. However, it is believed that the compound can bind to certain proteins, enzymes, or other molecules and alter their structure and/or function. This can lead to changes in the biochemical and physiological processes of the body, such as changes in gene expression, cell signaling, and metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CPBC in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, the compound is soluble in most organic solvents and is stable under a variety of conditions. However, there are some limitations to using 4-CPBC in lab experiments. For example, the compound is not very soluble in water, so it may not be suitable for studying certain biochemical and physiological processes that require aqueous solutions. Additionally, the compound can be toxic if ingested, so it should be handled with care.

Future Directions

There are a number of potential future directions for research involving 4-CPBC. One potential direction is to further investigate the biochemical and physiological effects of the compound, including its effects on gene expression, cell signaling, and metabolism. Additionally, further research could be done to investigate the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to investigate the potential industrial applications of 4-CPBC, such as its potential use as a corrosion inhibitor or as a fuel additive.

Synthesis Methods

4-CPBC can be synthesized through a few different methods. One of the most common methods is the Friedel-Crafts acylation of benzene with 4-chlorobenzoic acid. This method involves the reaction of benzene with an acyl chloride in the presence of an aluminum chloride catalyst. Other methods of synthesis include the reaction of 4-chlorobenzoic acid with a phenol in the presence of a base, or the reaction of 4-chlorobenzoic acid and a phenol in the presence of an acid catalyst.

Scientific Research Applications

4-CPBC is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a reagent in the synthesis of various compounds, and is often used in lab experiments to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the effects of various drugs on the human body, and to investigate the mechanism of action of certain drugs.

properties

IUPAC Name

2-(4-carboxyphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTRJEGROJSVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689927
Record name 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-60-9
Record name 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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